molecular formula C2H7O2PS2 B14478562 Dimethyl dithiophosphate CAS No. 70577-78-5

Dimethyl dithiophosphate

Cat. No.: B14478562
CAS No.: 70577-78-5
M. Wt: 158.18 g/mol
InChI Key: DQIFTIUSYLKBOR-UHFFFAOYSA-N
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Preparation Methods

Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction can be represented as follows :

P2S5+4CH3OH2(CH3O)2PS2H+H2SP_2S_5 + 4CH_3OH \rightarrow 2(CH_3O)_2PS_2H + H_2S P2​S5​+4CH3​OH→2(CH3​O)2​PS2​H+H2​S

This method involves the use of phosphorus pentasulfide (P₂S₅) and methanol (CH₃OH) under controlled conditions to produce this compound and hydrogen sulfide (H₂S) as a byproduct .

Chemical Reactions Analysis

Dimethyl dithiophosphate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of dimethyl dithiophosphate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions, which results in overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparison with Similar Compounds

Properties

IUPAC Name

bis(methylsulfanyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIFTIUSYLKBOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSP(=O)(O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O2PS2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10954267
Record name S,S-Dimethyl hydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32534-66-0, 70577-78-5
Record name Phosphorodithioic acid, dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, S,S-dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Dimethyl hydrogen phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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